Cas no 16978-11-3 (Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester)
16978-11-3 structure
Product Name:Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester
Numero CAS:16978-11-3
MF:C11H18O3
MW:198.258823871613
CID:191683
PubChem ID:86494
Update Time:2025-04-19
Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester
- methyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
- methyl 3-acetyl-2,2-dimethylcyclobutaneacetate
- (+/-)-methyl cis-pinonate
- (+-)-(2.2-Dimethyl-3c-acetyl-cyclobutyl-(r))-essigsaeure-methylester
- (+-)-(3c-acetyl-2,2-dimethyl-cyclobut-r-yl)-acetic acid methyl ester
- (+-)-(3c-Acetyl-2,2-dimethyl-cyclobut-r-yl)-essigsaeure-methylester
- (+-)-cis-Pinonsaeure-methylester
- AC1L3BO5
- AC1Q5ZTV
- AGN-PC-00925A
- EINECS 241-055-2
- Methyl pinonate
- methyl(3-acetyl-2,2-dimethylcyclobutyl)acetate
- NSC96756
- pinonic acid methyl ester
- SureCN2818518
- 3-Acetyl-2,2-dimethylcyclobutane-1-acetic acid methyl ester
- DTXSID90937679
- Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, methyl ester
- NSC-96756
- methyl (3-acetyl-2,2-dimethylcyclobutyl)acetate
- NS00054138
- Cyclobutaneacetic acid,2-dimethyl-, methyl ester
- 16978-11-3
- SCHEMBL2818518
- NSC 96756
-
- Inchi: 1S/C11H18O3/c1-7(12)9-5-8(11(9,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3
- Chiave InChI: DVAHCHCZPNEYNF-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1CC(CC(=O)OC)C1(C)C
Proprietà calcolate
- Massa esatta: 198.12564
- Massa monoisotopica: 198.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 255
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 248.9°Cat760mmHg
- Punto di infiammabilità: 101.3°C
- Indice di rifrazione: 1.444
- PSA: 43.37
- LogP: 1.80080
Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester Letteratura correlata
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
16978-11-3 (Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester) Prodotti correlati
- 695-95-4(Methyl 3-oxocyclobutane-1-carboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso